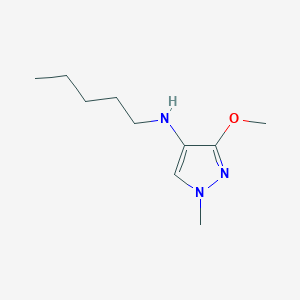![molecular formula C12H17F2N5 B11737274 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンは、化学、生物学、産業などさまざまな分野で多様な用途を持つことが知られている化学化合物です。この化合物は、ピラゾール環に結合したジフルオロメチル基を含むユニークな構造を特徴とし、科学研究の対象となっています。
準備方法
合成経路と反応条件
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンの合成は、通常、複数のステップを必要とします。一般的な方法の1つは、4-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸を塩化チオニルと反応させて、対応するアシルクロリドを形成することです。 この中間体を次に、トリエチルアミン存在下でピリジン-2-アミンと反応させると、最終生成物が得られます .
工業生産方法
この化合物の工業生産には、同様の合成経路がより大規模に採用される場合があります。連続フロー反応器の使用と最適化された反応条件により、生成物の収率と純度を向上させることができます。溶媒の選択、温度制御、精製技術は、工業的な設定において、一貫した品質を確保するために不可欠です。
化学反応の分析
反応の種類
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: ジフルオロメチル基を他の求核剤で置き換えることができる求核置換反応が可能です。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基存在下のアミンやチオールなどの求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究の応用
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 特にコハク酸脱水素酵素の阻害における酵素阻害剤としての可能性について調査されています.
医学: 抗真菌特性とその新しい医薬品の開発における潜在的な使用について探求されています.
産業: 農薬やその他の工業用化学品の製造に使用されます。
科学的研究の応用
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antifungal properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンの作用機序は、特定の分子標的との相互作用に関与しています。 例えば、コハク酸脱水素酵素阻害剤として、酵素の活性部位に結合し、ミトコンドリアの呼吸鎖を阻害し、真菌の増殖を抑制します . この阻害により、コハク酸が蓄積し、ATP産生が減少するため、最終的には細胞代謝に影響を与えます。
類似化合物との比較
類似化合物
フルキサピロキサド: 同様のピラゾール構造を持つ別のコハク酸脱水素酵素阻害剤.
イソピラザム: 作用機序が類似した殺菌剤.
セダキサン: 構造的な類似点を共有し、作物保護に使用されます.
独自性
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミンは、独特の化学的性質と生物活性を付与する特定のジフルオロメチル基のために独自です。この独自性により、研究と産業用途のための貴重な化合物となっています。
特性
分子式 |
C12H17F2N5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-8(2)18-7-9(3)11(17-18)15-6-10-4-5-16-19(10)12(13)14/h4-5,7-8,12H,6H2,1-3H3,(H,15,17) |
InChIキー |
RDMDGBMRWJRTLC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CC=NN2C(F)F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737198.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B11737203.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)
![N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737226.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)


![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)
![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
